7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride
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Overview
Description
7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure, which includes a difluoromethyl group and an azaspiro moiety. The presence of the difluoromethyl group imparts distinct physicochemical properties, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For example, difluoromethylation of spirocyclic amines can be achieved using difluorocarbene reagents under specific conditions . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the spirocyclic structure or the difluoromethyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride has several scientific research applications, including:
Biology: It serves as a probe in biological studies to investigate the role of difluoromethyl groups in biological systems.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The spirocyclic structure contributes to the compound’s stability and bioavailability, enhancing its effectiveness in biological systems .
Comparison with Similar Compounds
Similar Compounds
Azaspiro[3.3]heptanes: These compounds share the spirocyclic structure but lack the difluoromethyl group.
Difluoromethylated Amines: These compounds contain the difluoromethyl group but differ in their overall structure and properties.
Uniqueness
7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride is unique due to the combination of its spirocyclic structure and the presence of the difluoromethyl group. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
7-(difluoromethyl)-5-azaspiro[2.4]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-6(9)5-3-10-4-7(5)1-2-7;/h5-6,10H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUDFNNVNABQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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